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Compound of Interest

Compound Name: 2-Mercaptobenzaldehyde

Cat. No.: B1308449

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptobenzaldehyde, a
versatile aromatic compound with significant applications in organic synthesis and coordination
chemistry. This document details its molecular structure, physicochemical properties, and key
synthetic methodologies, adhering to stringent data presentation and visualization standards

for a scientific audience.

Molecular Structure and Identification

2-Mercaptobenzaldehyde, systematically named 2-sulfanylbenzaldehyde according to IUPAC
nomenclature, is an organic compound featuring a benzene ring substituted with both an
aldehyde (-CHO) and a thiol (-SH) group at adjacent positions.[1] This ortho-substitution
pattern is crucial to its chemical reactivity and utility as a building block in the synthesis of
various heterocyclic compounds and as a ligand in coordination chemistry.

The fundamental identifiers and properties of 2-Mercaptobenzaldehyde are summarized in
the table below.
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Identifier Value

IUPAC Name 2-sulfanylbenzaldehyde[1]

Synonyms 2-Formylthiophenol, Thiosalicylaldehyde
CAS Number 29199-11-9[1]

Molecular Formula C7HeOS[1]

Molecular Weight 138.19 g/mol [1]

Canonical SMILES C1=CC=C(C(=C1)C=0)S[1]

InChl Key KSDMMCFWQWBVBW-UHFFFAOYSA-N[1]

Computed Physicochemical Properties

The following table presents key computed physicochemical properties of 2-
Mercaptobenzaldehyde, providing insights into its behavior in various chemical environments.

Property Value
XLogP3 1.9[1]
Hydrogen Bond Donor Count 11]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 18.1 A7[1]
Heavy Atom Count 9[1]

Experimental Data and Protocols

A thorough literature search did not yield detailed, step-by-step experimental protocols for the
synthesis of 2-Mercaptobenzaldehyde that would be suitable for direct reproduction in a
laboratory setting. While several synthetic strategies are conceptually described, specific
reagent quantities, reaction conditions, and purification procedures are not fully elaborated in
the available resources. Similarly, experimental data from crystallographic studies, such as
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precise bond lengths and angles, are not readily available in public databases like the
Cambridge Crystallographic Data Centre (CCDC).[2][3][4][5]

However, general methodologies for the synthesis of related compounds and spectroscopic
data for analogous structures provide a foundational understanding.

Spectroscopic Characterization

While a dedicated, fully assigned spectrum for 2-Mercaptobenzaldehyde is not available, the
expected spectroscopic features can be inferred from the analysis of benzaldehyde and its
derivatives.

Infrared (IR) Spectroscopy: The FTIR spectrum of 2-Mercaptobenzaldehyde is expected to
exhibit several characteristic absorption bands:

e C=0 Stretch: A strong, sharp absorption band around 1700 cm~1, characteristic of the
carbonyl group in an aromatic aldehyde.

o Aldehyde C-H Stretch: Two weaker bands are anticipated in the regions of 2880-2820 cm~!
and 2780-2720 cm™.

e S-H Stretch: A weak absorption is expected in the range of 2600-2550 cm~1 for the thiol
group.

o Aromatic C=C Stretches: Medium intensity bands are expected between 1600 and 1450
cm~L,

o Aromatic C-H Stretches: These will appear as weak absorptions above 3000 cm™1,
Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region,
typically around & 10.0 ppm. The aromatic protons will resonate in the & 7.0-8.0 ppm range,
with splitting patterns determined by their coupling with neighboring protons. The thiol proton
signal is often broad and its chemical shift can vary depending on concentration and solvent.

e 13C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the
range of & 190-200 ppm. The aromatic carbons will resonate between d 120-150 ppm.
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Synthetic Approaches

Several synthetic routes to 2-Mercaptobenzaldehyde have been reported in the literature,
although detailed experimental procedures are scarce. The primary methods include:

¢ One-Pot Synthesis from o-Halobenzaldehydes: A novel one-pot approach has been
described starting from ortho-bromobenzaldehyde or 2-chlorocyclohex-1-enecarbaldehydes.
[6] This method involves the reaction of sulfur with a Grignard reagent formed from an
acetal-protected aldehyde, followed by hydrolysis.[6]

e Reduction of Thiosalicylic Acid Derivatives: The reduction of 2-mercaptobenzoic acid
(thiosalicylic acid) or its derivatives is a plausible route to 2-Mercaptobenzaldehyde, though
specific protocols are not detailed in the available literature.

The logical workflow for a common synthetic approach is visualized below.
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A generalized synthetic workflow for 2-Mercaptobenzaldehyde.
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Molecular Visualization

The molecular structure of 2-Mercaptobenzaldehyde is depicted in the following diagram,
generated using the Graphviz DOT language.

Molecular structure of 2-Mercaptobenzaldehyde.

Conclusion

2-Mercaptobenzaldehyde is a valuable reagent in synthetic chemistry, characterized by its
ortho-substituted aldehyde and thiol functional groups. While its fundamental properties are
well-documented, there is a notable gap in the publicly accessible, detailed experimental data,
particularly concerning its synthesis and single-crystal X-ray structure. This guide consolidates
the available information to serve as a foundational resource for researchers and professionals
in the field, highlighting areas where further investigation and publication would be beneficial to
the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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